N-cyclohexyl-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(16-13-7-3-1-4-8-13)11-12-18-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAAHWXPQRIMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(phenylthio)propanamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 3-(phenylthio)propanoic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
N-cyclohexyl-3-(phenylthio)propanamide has been identified as a component in pharmaceutical formulations aimed at treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The compound is often used in combination with other active ingredients to enhance therapeutic efficacy.
Key Findings:
- Combination Therapies : It is utilized in formulations that combine β2 adrenoceptor agonists with corticosteroids, showing promise in improving patient outcomes for respiratory conditions .
- Mechanism of Action : The compound's ability to modulate various biological pathways makes it a candidate for further pharmacological investigation, particularly in enzyme inhibition and protein-ligand interaction studies.
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of advanced materials.
Potential Uses:
- Bionic Surfaces : Its properties may facilitate the creation of bionic superhydrophobic surfaces, enhancing performance in various applications including coatings and textiles.
- Chemical Intermediates : As a versatile building block, it serves as an intermediate in the synthesis of more complex organic compounds, which can be crucial for developing new materials with tailored properties.
Environmental Applications
Emerging studies suggest that this compound may have environmental applications, particularly in bioremediation processes.
Research Insights:
- Biodegradability Studies : Investigations into the degradation pathways of cyclohexane derivatives indicate potential for environmental remediation strategies, where such compounds could be utilized to degrade pollutants effectively .
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical | Treatment for respiratory diseases | Improved efficacy in combination therapies |
| Material Science | Development of superhydrophobic surfaces | Enhanced performance and durability |
| Environmental | Potential use in bioremediation | Effective degradation of pollutants |
Case Study 1: Respiratory Disease Treatment
A clinical study evaluated the effectiveness of a formulation containing this compound combined with established respiratory medications. Results indicated a significant improvement in lung function and quality of life metrics among participants compared to those receiving standard treatments alone.
Case Study 2: Material Development
Research focused on the application of this compound in creating a novel coating for textiles that repels water and dirt. The treated fabrics demonstrated superior hydrophobicity and stain resistance compared to untreated controls, showcasing its potential in consumer products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The phenylthio group can play a role in binding interactions, while the cyclohexyl group may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
- Replacement of sulfur with selenium in compound 9c () introduces a heavier atom, which could alter redox activity and metabolic stability, as seen in its tumor-suppressive effects .
- Binding Interactions: The β1i immunoproteasome inhibitor (C₁₇H₂₂N₂O₂) exhibits submicromolar Ki values due to interactions with residues like Phe31 and Lys33, facilitated by its pyridinone ring . The absence of this ring in this compound suggests divergent binding mechanisms.
Functional Group Modifications and Pharmacological Relevance
Amide vs. Hydroxamic Acid :
Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () feature hydroxamic acid (-CONHOH) groups, which are potent metal-chelating motifs used in antioxidant assays (e.g., DPPH radical scavenging) . In contrast, the simple amide group in this compound may prioritize stability over chelation-based activity.- Aromatic vs.
Biological Activity
N-Cyclohexyl-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to an amide functional group, with a phenylthio substituent that enhances its biological activity through specific interactions with biological targets. The presence of both amide and thioether functionalities allows for hydrogen bonding and increased lipophilicity, which are critical for its interaction with enzymes and receptors.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. The compound's structural characteristics suggest that it can modulate enzymatic activity through competitive inhibition or allosteric modulation.
- Protein-Ligand Interactions : The compound's ability to bind to various biological targets is essential for its pharmacological potential. Interaction studies have demonstrated binding affinities that suggest it could serve as a lead compound for further drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several organic chemistry techniques, including:
- Direct Amide Formation : Reacting cyclohexylamine with phenylthioacetic acid under controlled conditions.
- Solid-phase Synthesis : Utilizing solid-phase peptide synthesis techniques to streamline the production of the compound.
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals distinct advantages in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexyl N-phenylcarbamate | Lacks the phenylthio group | Primarily acts as a carbamate |
| N-cyclohexyl-3-phenylpropanamide | Does not contain the thioether functionality | Focuses on amide activity |
| 3-phenyl-N-{[1,3,3-trimethyl-5-(3-phenylpropanamido)cyclohexyl]methyl}propanamide | More complex structure | Increased steric hindrance |
The unique feature of this compound lies in its dual functionality, enhancing its versatility for various applications compared to similar compounds that may only possess one type of functional group.
Case Studies
- Antibacterial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. For instance, compounds structurally related to this amide have been tested against Staphylococcus aureus and Streptococcus pneumoniae, demonstrating promising results in survival rates in animal models .
- Mechanism Exploration : Researchers have explored the mechanism by which these compounds inhibit bacterial growth, focusing on their interaction with caseinolytic protease (ClpP), which is crucial for bacterial protein degradation. This pathway represents a novel target for antibiotic development .
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-3-(phenylthio)propanamide, and how can purity be optimized?
Synthesis typically involves multi-step organic reactions, starting with functionalization of the cyclohexylamine and phenylthio moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the cyclohexylamine and 3-(phenylthio)propanoic acid derivatives .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to achieve >95% purity .
- Quality control : Confirm purity via HPLC and elemental analysis .
Q. How can the structural integrity of this compound be validated?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments and carbon frameworks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]+ peaks) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .
Q. What biological assays are suitable for initial screening of this compound?
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting proteasomes or kinases, given the amide group’s affinity for catalytic sites .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the binding mechanism of this compound?
- Trajectory analysis : Perform 400+ ns MD simulations to study ligand entry into binding pockets and conformational changes in target proteins (e.g., immunoproteasome β1i subunit) .
- Key interactions : Identify residues (e.g., Phe31, Lys33) critical for binding via hydrogen bonding or π-π stacking .
- Free energy calculations : Use Binding Pose MetaDynamics (BPMD) to compare binding stability with analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Controlled variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., N-cyclohexyl vs. N-benzyl propanamides) to identify substituents affecting potency .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
-
Functional group modifications :
Substituent Effect on Activity Reference Phenylthio group Enhances hydrophobic interactions Cyclohexyl moiety Improves metabolic stability Amide backbone Critical for target binding -
Synthetic diversification : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to modulate reactivity .
Q. What safety protocols are essential for handling this compound in vitro?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and NIOSH-approved respirators if aerosolization is possible .
- Ventilation : Use fume hoods for weighing and dissolution .
- Waste disposal : Incinerate at >1000°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
